molecular formula C17H12FN3O4 B3007823 N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-恶二唑-2-基)-4-氟苯甲酰胺 CAS No. 851094-48-9

N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-恶二唑-2-基)-4-氟苯甲酰胺

货号 B3007823
CAS 编号: 851094-48-9
分子量: 341.298
InChI 键: AKKKKKPWLQHFMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.298. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Applications

This compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm formation. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound’s efficacy was demonstrated against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis, where it inhibited bacterial biofilm growth significantly .

Hemolytic Activity

In addition to its antibacterial properties, the compound has been evaluated for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, suggesting it could be used safely as an antibacterial agent without causing significant damage to red blood cells .

Alzheimer’s Disease Therapy

Alzheimer’s disease is characterized by the decline of cognitive functions and memory. Compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds target cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. Inhibiting these enzymes can help alleviate symptoms of Alzheimer’s disease .

Cholinesterase Inhibition

Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. Inhibitors of cholinesterase are used to treat various conditions, including Alzheimer’s disease and myasthenia gravis. The compound and its derivatives have shown moderate to weak inhibition of cholinesterases, which could be beneficial in therapeutic applications .

Lipoxygenase Enzyme Inhibition

Lipoxygenases are enzymes that play a role in the metabolism of fatty acids and are involved in inflammatory responses. Inhibitors of lipoxygenases can be used to treat inflammatory diseases. The compound has exhibited moderate to weak inhibition of lipoxygenase enzymes, indicating potential use in anti-inflammatory therapies .

Pharmacophore in Therapeutic Areas

The benzodioxane moiety present in the compound is a significant pharmacophore across various therapeutic areas. It has been identified with activities such as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant. This suggests that the compound could be a valuable addition to the development of new drugs with these properties .

Blood Pressure Regulation

Compounds containing the benzodioxane ring system have been associated with the prolonged lowering of blood pressure. This is particularly important in the treatment of hypertension. The compound’s structural similarity to these molecules suggests potential applications in cardiovascular therapies .

Anti-Cancer Properties

Sulfonamide derivatives, which are structurally related to this compound, have been reported to exhibit anti-cancer properties. They act as potent inhibitors of carbonic anhydrase, an enzyme involved in tumor growth and metastasis. This indicates that the compound could be explored for its potential use in cancer therapy .

属性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)15(22)19-17-21-20-16(25-17)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKKKPWLQHFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。